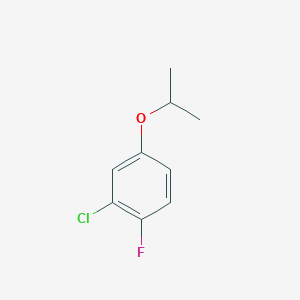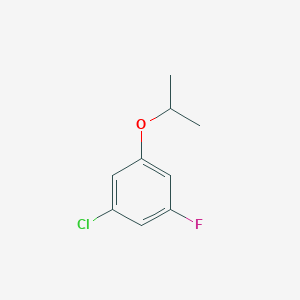
1,5-Dichloro-3-fluoro-2-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-3-fluoro-2-propoxybenzene is a halogenated aromatic compound with the molecular formula C9H9Cl2FO and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of chlorine, fluorine, and propoxy groups attached to a benzene ring, making it a versatile intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dichloro-3-fluoro-2-propoxybenzene can be synthesized through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 1,5-dichloro-3-fluorobenzene, with propyl alcohol under basic conditions . The reaction typically requires a strong base like sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield . The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-3-fluoro-2-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amines or thiols.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding hydrocarbons.
Applications De Recherche Scientifique
1,5-Dichloro-3-fluoro-2-propoxybenzene finds applications in various fields of scientific research:
Mécanisme D'action
The mechanism of action of 1,5-dichloro-3-fluoro-2-propoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets through electrophilic aromatic substitution or nucleophilic attack . The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,5-Dichloro-3-fluoro-2-propoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This unique structure makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties .
Propriétés
IUPAC Name |
1,5-dichloro-3-fluoro-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FO/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGUBFBXRXHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(2-Chloro-5-fluorophenyl)methyl]pyrrolidine](/img/structure/B8029792.png)
